Cas no 1556030-43-3 (1-Propanone, 1-[2-amino-5-(1,1-dimethylethyl)phenyl]-)
1-Propanone, 1-[2-amino-5-(1,1-dimethylethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 1-[2-amino-5-(1,1-dimethylethyl)phenyl]-
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- Inchi: 1S/C13H19NO/c1-5-12(15)10-8-9(13(2,3)4)6-7-11(10)14/h6-8H,5,14H2,1-4H3
- InChI Key: WDPBFQCOJLSXDK-UHFFFAOYSA-N
- SMILES: C(C1=CC(C(C)(C)C)=CC=C1N)(=O)CC
1-Propanone, 1-[2-amino-5-(1,1-dimethylethyl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080579-1g |
1-(2-Amino-5-tert-butylphenyl)propan-1-one |
1556030-43-3 | 95% | 1g |
¥3423.0 | 2023-04-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080579-5g |
1-(2-Amino-5-tert-butylphenyl)propan-1-one |
1556030-43-3 | 95% | 5g |
¥9926.0 | 2023-04-10 | |
| Enamine | EN300-672932-0.05g |
1-(2-amino-5-tert-butylphenyl)propan-1-one |
1556030-43-3 | 0.05g |
$612.0 | 2023-06-03 | ||
| Enamine | EN300-672932-0.1g |
1-(2-amino-5-tert-butylphenyl)propan-1-one |
1556030-43-3 | 0.1g |
$640.0 | 2023-06-03 | ||
| Enamine | EN300-672932-0.25g |
1-(2-amino-5-tert-butylphenyl)propan-1-one |
1556030-43-3 | 0.25g |
$670.0 | 2023-06-03 | ||
| Enamine | EN300-672932-0.5g |
1-(2-amino-5-tert-butylphenyl)propan-1-one |
1556030-43-3 | 0.5g |
$699.0 | 2023-06-03 | ||
| Enamine | EN300-672932-1.0g |
1-(2-amino-5-tert-butylphenyl)propan-1-one |
1556030-43-3 | 1g |
$728.0 | 2023-06-03 | ||
| Enamine | EN300-672932-2.5g |
1-(2-amino-5-tert-butylphenyl)propan-1-one |
1556030-43-3 | 2.5g |
$1428.0 | 2023-06-03 | ||
| Enamine | EN300-672932-5.0g |
1-(2-amino-5-tert-butylphenyl)propan-1-one |
1556030-43-3 | 5g |
$2110.0 | 2023-06-03 | ||
| Enamine | EN300-672932-10.0g |
1-(2-amino-5-tert-butylphenyl)propan-1-one |
1556030-43-3 | 10g |
$3131.0 | 2023-06-03 |
1-Propanone, 1-[2-amino-5-(1,1-dimethylethyl)phenyl]- Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 1-Propanone, 1-[2-amino-5-(1,1-dimethylethyl)phenyl]-
1-Propanone, 1-[2-amino-5-(1,1-dimethylethyl)phenyl]
1-Propanone, 1-[2-amino-5-(1,1-dimethylethyl)phenyl], also known by its CAS number 1556030-43-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a propanone group attached to a substituted phenyl ring. The phenyl ring is further substituted with an amino group at the 2-position and a 1,1-dimethylethyl group at the 5-position, contributing to its complex and intriguing chemical properties.
The synthesis of this compound involves a series of carefully designed reactions, often utilizing advanced techniques such as Suzuki coupling or other cross-coupling methods. Recent studies have highlighted the importance of stereochemistry in the synthesis of such compounds, with researchers employing chiral catalysts to achieve high enantioselectivity. This has opened new avenues for exploring the biological activity of enantiomerically pure samples of 1-Propanone, 1-[2-amino-5-(1,1-dimethylethyl)phenyl].
In terms of applications, this compound has shown promise in various areas. For instance, it has been investigated for its potential as a building block in drug discovery. Its ability to form stable complexes with metal ions has led to its use in coordination chemistry studies. Additionally, recent research has explored its role as a ligand in catalytic processes, where it has demonstrated remarkable efficiency in facilitating key transformations in organic synthesis.
The pharmacological properties of 1-Propanone, 1-[2-amino-5-(1,1-dimethylethyl)phenyl] have also been a focal point of recent investigations. Studies conducted using cellular models have revealed its potential as an inhibitor of certain enzymes involved in metabolic pathways. This finding has sparked interest in its potential therapeutic applications, particularly in the treatment of metabolic disorders. Furthermore, preliminary toxicity studies suggest that this compound exhibits low toxicity at pharmacologically relevant doses, making it a promising candidate for further preclinical evaluation.
From an analytical standpoint, the characterization of this compound has benefited from advancements in spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and purity. These techniques have also enabled researchers to study the dynamic behavior of the compound under various conditions, providing insights into its stability and reactivity.
In conclusion, 1-Propanone, 1-[2-amino-5-(1,1-dimethylethyl)phenyl] (CAS No: 1556030-43-3) is a multifaceted compound with applications spanning organic synthesis, pharmacology, and catalysis. Its unique structure and versatile reactivity make it a valuable tool for researchers across diverse disciplines. As ongoing studies continue to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly important role in both academic and industrial settings.
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